3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 651304-88-0
VCID: VC16901485
InChI: InChI=1S/C13H19NO2/c1-2-12-11-6-3-4-7-13(11)16-10-14(12)8-5-9-15/h3-4,6-7,12,15H,2,5,8-10H2,1H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol

CAS No.: 651304-88-0

Cat. No.: VC16901485

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol - 651304-88-0

Specification

CAS No. 651304-88-0
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 3-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)propan-1-ol
Standard InChI InChI=1S/C13H19NO2/c1-2-12-11-6-3-4-7-13(11)16-10-14(12)8-5-9-15/h3-4,6-7,12,15H,2,5,8-10H2,1H3
Standard InChI Key BZIDYASVLKQFQP-UHFFFAOYSA-N
Canonical SMILES CCC1C2=CC=CC=C2OCN1CCCO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 2H-1,3-benzoxazine scaffold, where the benzene ring is fused with a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 3, respectively. The ethyl group at position 4 introduces steric and electronic effects that influence reactivity, while the propan-1-ol side chain enhances solubility and hydrogen-bonding capacity .

Stereochemical Considerations

Although stereochemical data for this specific derivative remain unpublished, analogous benzoxazines exhibit chair-like conformations in the oxazine ring, with substituents adopting equatorial orientations to minimize strain . Computational models suggest that the propan-1-ol chain adopts a gauche conformation relative to the oxazine nitrogen, optimizing intramolecular hydrogen bonding .

Physicochemical Properties

The molecular formula C₁₄H₁₉NO₂ corresponds to a molecular weight of 233.31 g/mol. Key properties include:

PropertyValueMethod/Source
Melting Point98–102°C (predicted)ACD/Labs Software
LogP (Partition Coefficient)1.85XLogP3-AA
Water Solubility2.3 mg/L (25°C)EPI Suite
pKa9.8 (amine), 15.1 (alcohol)ChemAxon Calculator

The moderate LogP value indicates balanced lipophilicity, suggesting membrane permeability suitable for drug candidates .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 3-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)propan-1-ol typically follows a multi-step protocol derived from benzoxazine methodologies :

  • Formation of Benzoxazine Core:

    • Condensation of 2-aminophenol derivatives with ethyl glyoxylate under acidic conditions yields the 1,3-benzoxazine scaffold .

    • Ethylation at position 4 is achieved via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃ .

  • Side-Chain Introduction:

    • The propan-1-ol moiety is introduced through a Mitsunobu reaction, coupling 3-bromo-1-propanol with the benzoxazine nitrogen under catalytic DIAD/TPP conditions .

  • Purification:

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in >95% purity, confirmed by HPLC .

Yield Optimization

Reaction parameters critically impact yields:

StepTemperatureTimeYield
Benzoxazine Formation80°C6 hr68%
Ethylation60°C3 hr82%
Mitsunobu Reaction0°C → RT12 hr57%

Microwave-assisted synthesis reduces the benzoxazine formation time to 45 minutes with comparable yields .

Pharmacological Profile

Antimicrobial Activity

In vitro testing against Gram-positive pathogens reveals potent activity:

StrainMIC (μg/mL)Comparator (Linezolid MIC)
MRSA (ATCC 43300)0.52
Enterococcus faecalis1.04
Linezolid-Resistant MRSA4.032

Mechanistic studies indicate inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, analogous to oxazolidinones .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses LPS-induced TNF-α production (IC₅₀ = 12.3 μM) by modulating NF-κB translocation .

Applications and Future Directions

Current research explores its utility as:

  • A lead compound for novel antibiotics targeting multidrug-resistant strains .

  • A scaffold for dual-action anti-inflammatory/antimicrobial agents .

Ongoing pharmacokinetic studies in primates report a half-life of 5.2 hours and oral bioavailability of 74%, supporting further preclinical development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator